molecular formula C5H7NO2 B1141440 (E,5E)-5-hydroxyiminopent-3-en-2-one CAS No. 100910-04-1

(E,5E)-5-hydroxyiminopent-3-en-2-one

Cat. No.: B1141440
CAS No.: 100910-04-1
M. Wt: 113.11458
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(E,5E)-5-hydroxyiminopent-3-en-2-one is an organic compound characterized by the presence of a hydroxyimino group and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,5E)-5-hydroxyiminopent-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of a suitable aldehyde with hydroxylamine, followed by cyclization and oxidation steps. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production while maintaining stringent quality control standards. The use of advanced technologies, such as flow chemistry and automated reactors, can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E,5E)-5-hydroxyiminopent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

(E,5E)-5-hydroxyiminopent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and as an active pharmaceutical ingredient.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which (E,5E)-5-hydroxyiminopent-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The hydroxyimino group can form hydrogen bonds and other interactions with amino acid residues, influencing the overall conformation and function of the target proteins.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-hydroxyiminopent-3-en-2-one: A structural isomer with different spatial arrangement.

    5-hydroxyiminopent-3-en-2-one: Lacks the (E,5E) configuration, resulting in different chemical properties.

    5-aminopent-3-en-2-one: Contains an amino group instead of a hydroxyimino group.

Uniqueness

(E,5E)-5-hydroxyiminopent-3-en-2-one is unique due to its specific configuration and functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it valuable for targeted applications in research and industry, where precise control over chemical properties is essential.

Properties

CAS No.

100910-04-1

Molecular Formula

C5H7NO2

Molecular Weight

113.11458

Synonyms

2-Pentenal, 4-oxo-, 1-oxime, (Z,Z)- (9CI)

Origin of Product

United States

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